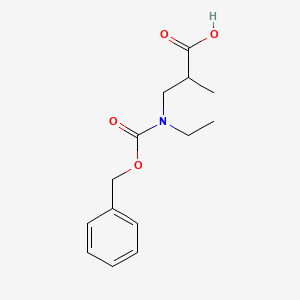![molecular formula C9H14O3 B13580139 6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
6-Methoxyspiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyspiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 It is characterized by a spirocyclic structure, which includes a methoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for 6-Methoxyspiro[3.3]heptane-2-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxyspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxyspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The spirocyclic structure may also contribute to its unique biological activity by influencing its three-dimensional conformation and interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Aminospiro[3.3]heptane-2-carboxylic acid: Similar spirocyclic structure but with an amino group instead of a methoxy group.
6-Methylspiro[3.3]heptane-2-carboxylic acid: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
6-Methoxyspiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methoxyspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-12-7-4-9(5-7)2-6(3-9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
IDLBHZSKXGIUPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


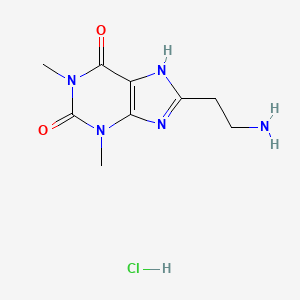
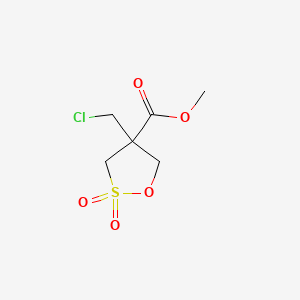
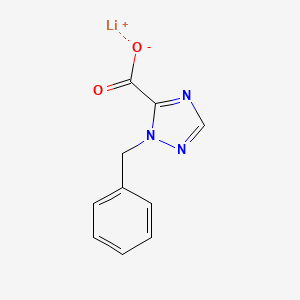
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
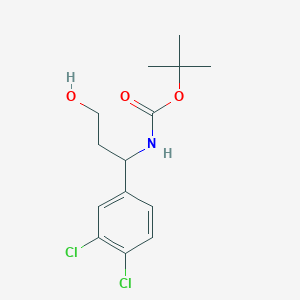
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
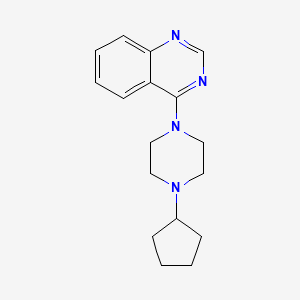
![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
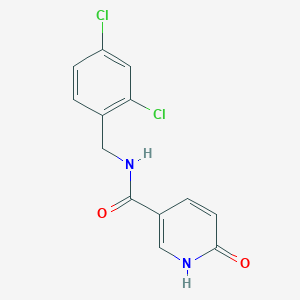
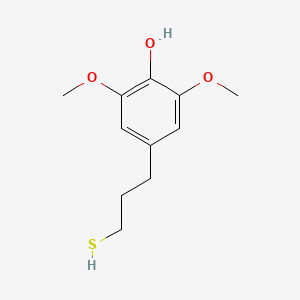
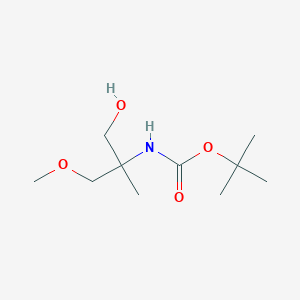
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
